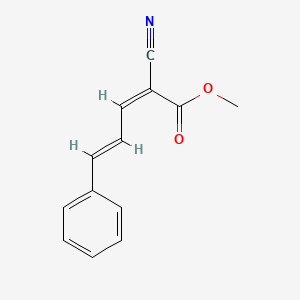

methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate” is an organic compound containing a cyano group (-CN), a phenyl group (C6H5-), and a methyl ester group (-COOCH3). The presence of the diene (two carbon-carbon double bonds) in the structure suggests that it might participate in reactions typical of conjugated dienes, such as Diels-Alder reactions .

Molecular Structure Analysis

The compound contains a conjugated system (alternating single and double bonds), which may give it unique optical and electronic properties. The cyano group is a strong electron-withdrawing group, which would increase the acidity of any protons on the carbon adjacent to it .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The cyano group can undergo hydrolysis to form a carboxylic acid. The carbon-carbon double bonds in the diene could participate in addition reactions or cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the cyano group, phenyl group, and ester group in this compound would likely make it polar and potentially capable of participating in hydrogen bonding .Applications De Recherche Scientifique

- Research Findings : A one-pot synthesis of multi-substituted 2,4-butadienes was achieved by reacting ketene dithioacetal with aromatic ketone compounds. Specifically, (2Z,4E)-2,4-dienamide was obtained from ketene dithioacetal and 4-methoxyacetophenone in the presence of sodium hydroxide. Other electron-rich aromatic ketones or heterocyclic aromatic ketones also yielded (2Z,4E)-2,4-dienamide compounds .

- Research Insight : The compound’s structure suggests potential involvement in plant metabolism. Investigating its role in metabolon formation could enhance synthetic metabolic pathways, especially those involving reduction steps. This could impact the efficient production of plant secondary metabolites .

- Experimental Evidence : The compound (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid (A02) showed protective effects against UVB-induced oxidative stress and DNA damage in keratinocyte-derived skin cells. Similar to another PPARγ activator (Octa), A02 demonstrated potential in skin cancer prevention .

Organic Synthesis and Functional Materials

Plant Metabolism and Secondary Metabolites

Skin Cancer Prevention and UV Protection

Mécanisme D'action

Target of Action

Methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate is a type of alkylamide . Alkylamides are a group of bioactive compounds that can be obtained from natural sources such as various plant species . They have been reported to have several biological activities and pharmacological effects which include immunomodulatory, antithrombotic, antimicrobial, antiviral, antioxidant, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiprotozoal activities .

Mode of Action

Alkylamides, in general, have been reported to interact with various targets in the body, leading to a range of therapeutic effects

Biochemical Pathways

Alkylamides, including methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate, can affect various biochemical pathways. For instance, they have been reported to have immunomodulatory effects, suggesting that they may interact with the immune system’s biochemical pathways . .

Result of Action

Alkylamides have been reported to have several biological activities and pharmacological effects, suggesting that they may have a range of molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

methyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGMHVHTDDLNEA-VQDMZCOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC=CC1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\C=C\C1=CC=CC=C1)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)

![2-cyano-N-cyclopropyl-3-{3-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enamide](/img/structure/B2429475.png)

![Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2429477.png)

![5-[(2-oxopyridin-1(2H)-yl)methyl]-2-furoic acid](/img/structure/B2429478.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2429485.png)

![N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429487.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2429488.png)

![3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2429492.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}ethanone](/img/structure/B2429495.png)